N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide
Description
N²,N⁶-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide is a derivative of pyridine-2,6-dicarboxamide (PDCA), a versatile scaffold widely explored in coordination chemistry, medicinal chemistry, and materials science. The compound features a central pyridine ring substituted at the 2- and 6-positions with carboxamide groups, each further functionalized with a 2-(2-hydroxyethoxy)ethyl side chain. This substitution introduces hydrophilic ether and hydroxyl moieties, enhancing solubility in polar solvents compared to aromatic substituents.
Properties
CAS No. |
797043-90-4 |
|---|---|
Molecular Formula |
C15H23N3O6 |
Molecular Weight |
341.36 g/mol |
IUPAC Name |
2-N,6-N-bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C15H23N3O6/c19-6-10-23-8-4-16-14(21)12-2-1-3-13(18-12)15(22)17-5-9-24-11-7-20/h1-3,19-20H,4-11H2,(H,16,21)(H,17,22) |
InChI Key |
AOMRMRYPTMAYCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NCCOCCO)C(=O)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of N2,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide typically involves condensation reactions. One common synthetic route involves the reaction of pyridine-2,6-dicarboxylic acid with 2-(2-hydroxyethoxy)ethylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bonds . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the oxygen atoms of the hydroxyethoxy groups . This coordination leads to the formation of stable metal-ligand complexes, which can exhibit unique chemical and physical properties . The molecular targets and pathways involved in its action are primarily related to its interactions with metal ions and the subsequent effects on the reactivity and stability of the metal centers .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity: The target compound’s hydroxyethoxyethyl groups contrast with aromatic substituents (e.g., nitrophenyl, quinolinyl), which reduce solubility but enhance π-π stacking interactions with biomolecules like DNA .
- Thermal Stability : Nitrophenyl derivatives exhibit exceptionally high melting points (>300°C), attributed to strong intermolecular interactions and crystallinity .
- Synthetic Efficiency: The quinazolinone derivative (Ev5,12) highlights advancements in green synthesis (20-minute reaction via ball-milling), contrasting with traditional methods requiring prolonged heating .
G-Quadruplex DNA Stabilization
Pyridostatin analogs (N,N′-bis(quinolinyl)PDCA) demonstrate potent G-quadruplex stabilization, inducing telomere dysfunction and cancer cell growth inhibition. The quinolinyl side chains facilitate π-stacking with quadruplex structures, whereas the target compound’s hydrophilic groups may reduce DNA affinity but improve bioavailability .
Metal Chelation and Coordination Chemistry
PDCA derivatives with thiazolyl (Compound 19) or aminophenyl (Ev19) substituents serve as ligands for transition metals (e.g., Mn²⁺, Cd²⁺), forming complexes with applications in catalysis and materials science. The target compound’s ether-oxygen and hydroxyl groups could act as weak donors, though its chelation capacity is likely inferior to analogs with stronger donor groups (e.g., thiazole, amine) .
Anion Sensing and Supramolecular Chemistry
Nitrophenyl-substituted PDCA derivatives (Compound 21) exhibit anion-binding capabilities via hydrogen bonding and electrostatic interactions. The target compound’s hydroxyl groups may similarly participate in anion recognition, though with lower selectivity compared to nitro- or quinolinyl-functionalized analogs .
Biological Activity
N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide (commonly referred to as "the compound") is a pyridine derivative noted for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its ability to interact with metal ions and its implications in enzyme studies.
- Molecular Formula : C15H23N3O6
- Molecular Weight : 341.36 g/mol
- CAS Number : 797043-90-4
- IUPAC Name : 2-N,6-N-bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide
Synthesis
The synthesis typically involves condensation reactions between pyridine-2,6-dicarboxylic acid and 2-(2-hydroxyethoxy)ethylamine under controlled conditions. The resulting compound can undergo various chemical transformations, including oxidation and reduction reactions, enhancing its utility in biological applications .
The biological activity of the compound is largely attributed to its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the oxygen atoms from the hydroxyethoxy groups. This coordination is crucial for its role in metalloenzyme studies, where it serves as a model for understanding enzyme mechanisms .
Enzyme Interaction
Research indicates that the compound can serve as a ligand for metalloenzymes, potentially influencing their catalytic activity. Its structure allows it to mimic natural substrates or inhibitors, making it a valuable tool in enzymatic studies.
Therapeutic Potential
Current investigations are exploring the therapeutic applications of this compound, particularly in developing metal-based drugs and diagnostic agents. Its ability to form stable metal complexes suggests potential uses in targeted drug delivery systems .
Case Studies and Research Findings
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
